molecular formula C13H13FN4O2 B2693512 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one CAS No. 2189500-17-0

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one

Cat. No.: B2693512
CAS No.: 2189500-17-0
M. Wt: 276.271
InChI Key: JTWPLVNHQYZPFA-UHFFFAOYSA-N
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Description

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one is a useful research compound. Its molecular formula is C13H13FN4O2 and its molecular weight is 276.271. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Molecular Structure

  • The synthesis of complex compounds involving triazole and fluorophenoxy groups has been detailed, revealing methods to create structures with potential applications in material science and pharmaceuticals. For instance, the synthesis and crystal structure analysis of related compounds demonstrate the intricate relationships between molecular architecture and physical properties, providing insights into the design of new materials or drugs (Xu Liang, 2009).

Biological Activities and Applications

  • Research on eugenol-fluorinated triazole derivatives showcases the exploration of these compounds' fungicidal activities, indicating their potential as agricultural chemicals to protect crops from fungal diseases (Ângela Lima et al., 2022).
  • The antimicrobial activity of similar compounds has been evaluated, suggesting their use in developing new antimicrobial agents. Such studies underline the importance of structural modifications to enhance biological activity (M. Nagamani et al., 2018).
  • Investigations into the structural aspects of azolylmethanes, including triazole derivatives, contribute to understanding how these molecules interact with biological targets, potentially guiding the design of more effective fungicides or pharmaceuticals (N. Anderson et al., 1984).

Advanced Applications

  • Synthesis and evaluation of novel compounds with triazole and fluorophenoxy groups for various applications, including materials science and drug discovery, are crucial. The study of such compounds' crystal structures, thermal stability, and interactions can lead to advancements in several fields, such as the development of new therapeutic agents or material engineering (M. Govindhan et al., 2017).

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O2/c14-10-1-3-12(4-2-10)20-9-13(19)17-7-11(8-17)18-15-5-6-16-18/h1-6,11H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWPLVNHQYZPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=C(C=C2)F)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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